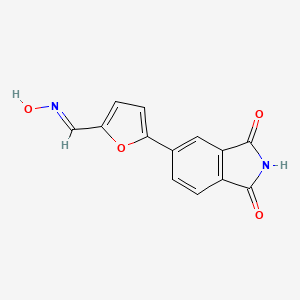
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (DEBT) is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. DEBT has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain and improve mood.
实验室实验的优点和局限性
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in a wide range of assays. However, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. In cancer research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency and selectivity. In Alzheimer's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can cross the blood-brain barrier. In Parkinson's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can target specific signaling pathways involved in the disease. In depression research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs with fewer side effects and improved efficacy.
Conclusion:
In conclusion, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but it also has some limitations. Future research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline could lead to the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression.
合成方法
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation reaction of 3,4-diethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction yields 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline as a white crystalline solid with a melting point of 125-127°C.
科学研究应用
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain.
属性
IUPAC Name |
(3,4-diethoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-23-18-10-9-16(13-19(18)24-4-2)20(22)21-12-11-15-7-5-6-8-17(15)14-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXVLAQOPONGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)

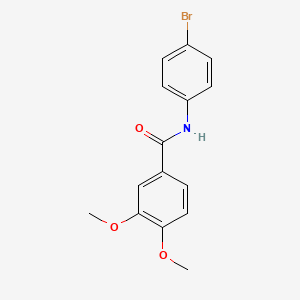

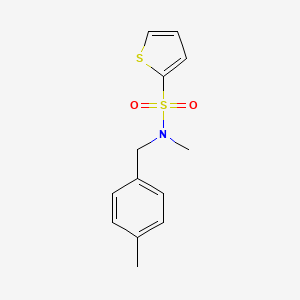
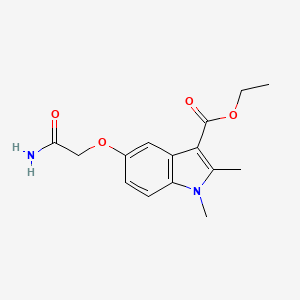
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
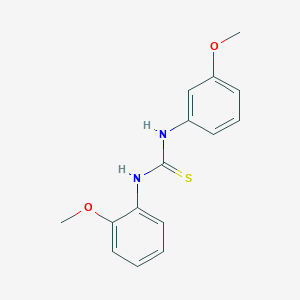

![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
